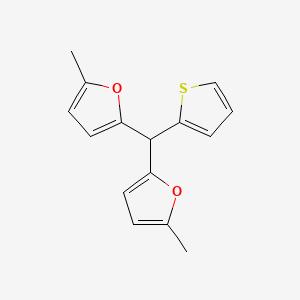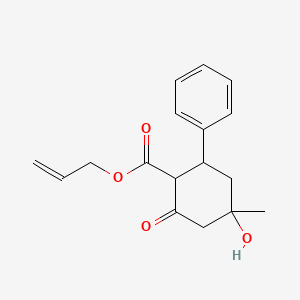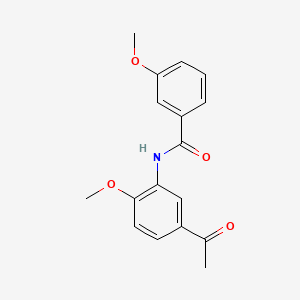![molecular formula C15H18N4O B11053447 2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile](/img/structure/B11053447.png)
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, ethyl and hydroxyethyl substituents, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Ethyl and Hydroxyethyl Groups: The ethyl and hydroxyethyl groups can be introduced through alkylation reactions using ethyl halides and 2-hydroxyethyl halides, respectively.
Addition of Dicarbonitrile Groups: The dicarbonitrile groups are typically introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl and hydroxyethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol: A compound with similar hydroxyethyl and amino groups but lacking the quinoline core.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group but has a different core structure.
N-[2-[(2-hydroxyethyl)amino]ethyl]stearamide: Similar hydroxyethyl and amino groups but with a stearamide core.
Uniqueness
2-[Ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile is unique due to its quinoline core combined with ethyl, hydroxyethyl, and dicarbonitrile groups. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroquinoline-3,4-dicarbonitrile |
InChI |
InChI=1S/C15H18N4O/c1-2-19(7-8-20)15-13(10-17)12(9-16)11-5-3-4-6-14(11)18-15/h20H,2-8H2,1H3 |
InChI Key |
RNHZJLSWSWVBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC2=C(CCCC2)C(=C1C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11053367.png)
![2-{[6-Amino-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11053372.png)
![N-methyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-phenylacetamide](/img/structure/B11053377.png)
![5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11053394.png)
![N,N-bis(2-methoxyethyl)-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B11053404.png)

![5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-](/img/structure/B11053408.png)


![Methyl 6-(furan-2-ylcarbonyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11053418.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053430.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)

